molecular formula C14H15BrN2O2 B2910151 4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 329778-88-3

4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B2910151
CAS No.: 329778-88-3
M. Wt: 323.19
InChI Key: URQHEZIKJWTEMB-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is a synthetic phenolic compound of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a bromo-methoxy-phenol core linked to a methylpyridinylamino group, is a key scaffold in the development of novel bioactive molecules. Phenolic compounds with similar structures have been extensively studied for their diverse pharmacological properties, including antimicrobial and potential anticancer activities . Research on analogous structures, such as platinum(II) complexes involving brominated phenolic ligands, has demonstrated moderate cytotoxicity against human cancer cell lines, including prostate (DU145) and breast (MCF7) cancers, suggesting a potential role for this compound in oncology research and drug discovery . Furthermore, the structural motif is commonly investigated for its antimicrobial properties against a range of gram-positive and gram-negative bacteria, positioning it as a valuable candidate for infectious disease research . The presence of multiple coordination sites (oxygen and nitrogen atoms) also makes this compound and its derivatives suitable for use as ligands in synthesizing metal complexes, which can be applied in catalytic studies or as chemical sensors . This product is intended for use in laboratory research only. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9-3-4-16-13(5-9)17-8-10-6-11(15)7-12(19-2)14(10)18/h3-7,18H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQHEZIKJWTEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.

Chemical Structure

The molecular formula of this compound is C13H13BrN2OC_{13}H_{13}BrN_2O. The compound features a bromine atom, a methoxy group, and a pyridine moiety, which contribute to its biological properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies have shown that halogenated phenols can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure is believed to enhance antibacterial activity by increasing membrane permeability and disrupting cellular functions.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µM) against B. subtilisMIC (µM) against E. coliMIC (µM) against S. aureus
4-Bromo-2-methoxyphenol4.698.335.64
2-Methoxy-6-methylpyridine16.6913.4011.29
3-Bromo-5-(4,4,5,5-tetramethyl...)22.9156.4777.38

The minimum inhibitory concentration (MIC) values indicate that the compound shows promising antibacterial activity comparable to other known antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. The antifungal efficacy is often measured against strains such as Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (µM) against C. albicansMIC (µM) against F. oxysporum
4-Bromo-2-methoxyphenol16.6956.74
Pyridine derivatives78.23222.31

The results suggest that the compound can inhibit fungal growth effectively, making it a candidate for further investigation in antifungal drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been studied extensively. For example, aminomethyl derivatives have shown higher activity than standard anti-inflammatory drugs like diclofenac sodium. The anti-inflammatory action is often attributed to the modulation of cytokine production and inhibition of inflammatory mediators.

Case Study:
A study on aminomethyl derivatives indicated that modifications at the amino group significantly enhance anti-inflammatory activity due to changes in pKa values, which affect the compound's interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of electron-withdrawing groups like bromine enhances lipophilicity and improves membrane penetration, which is vital for antibacterial and antifungal actions.

Key Findings:

  • Bromine Substitution : Increases antimicrobial potency.
  • Methoxy Group : Enhances solubility and bioavailability.
  • Pyridine Moiety : Contributes to both antibacterial and antifungal activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s structural analogs differ primarily in substituent type and position, impacting electronic properties and intermolecular interactions. Key examples include:

Table 1: Substituent Variations in Analogous Compounds
Compound Name Key Substituents Notable Features
4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol (Target) 4-methylpyridin-2-yl amino methyl Combines bromo, methoxy, and pyridine groups; moderate polarity
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol 3-Trifluoromethylphenyl imino methyl Strong electron-withdrawing CF₃ group; enhanced lipophilicity
2,4-Dibromo-6-{[(5-chloro-2-methyl-phenyl)imino]-methyl}phenol 5-Chloro-2-methylphenyl imino methyl Dual bromo and chloro substituents; increased steric hindrance
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol 3-Fluoro-4-methylphenyl amino methyl Fluorine enhances metabolic stability; methyl improves solubility
4-Bromo-2-methoxy-6-(((5-methyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol 5-Methylthiadiazole imino methyl Thiadiazole introduces sulfur; potential for π-π stacking

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in significantly increases lipophilicity and resistance to metabolic degradation compared to the target compound’s methylpyridine group.
  • Heterocyclic Moieties: Thiadiazole () and quinoxaline () substituents introduce sulfur or nitrogen-rich rings, altering electronic delocalization and intermolecular interactions.

Solubility and Stability

Solubility trends correlate with substituent polarity:

  • The target compound’s pyridine and methoxy groups confer moderate polarity, suggesting solubility in polar aprotic solvents like DMSO or DMF .
  • The trifluoromethyl analog () is highly lipophilic, favoring organic solvents, while the fluorine-containing analog () balances solubility and metabolic stability.
  • Thiadiazole derivatives () may exhibit lower aqueous solubility due to planar heterocyclic systems promoting crystallization.

Stability :

  • Bulky substituents (e.g., cyclohexyl in ) hinder hydrolysis but may reduce synthetic yield.
  • Electron-withdrawing groups (e.g., CF₃ in ) stabilize the phenolic ring against oxidative degradation.

Crystallographic and Spectroscopic Insights

  • Crystallography : Most analogs (e.g., ) were characterized using SHELX software, revealing distinct packing patterns. For instance, pyridine-containing compounds (target) form hydrogen bonds via the NH group, while thiadiazole derivatives () exhibit π-π stacking due to planar heterocycles .
  • Spectroscopy : Quantum chemical calculations (as in ) predict that pyridine and thiadiazole substituents alter UV-Vis absorption peaks due to varying π→π* transition energies.

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